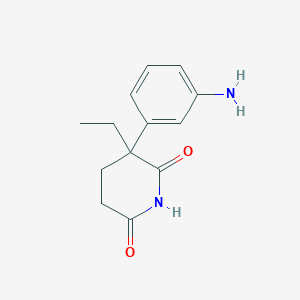

3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione

Descripción general

Descripción

Synthesis Analysis

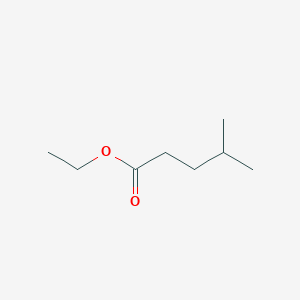

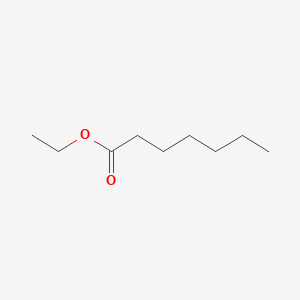

The synthesis of compounds structurally related to 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione, specifically 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, has been successfully achieved. The process involves the creation of cyclopentyl and cyclohexyl derivatives, with the latter's enantiomers being separated using high-performance liquid chromatography (HPLC) on optically active sorbent or by crystallization of the brucine salt of the phthalamic acid . The absolute configuration of these enantiomers was determined by comparing their circular dichroism (CD) spectra to those of known enantiomers of aminoglutethimide, a compound closely related to the target molecule .

Molecular Structure Analysis

The molecular structure of these synthesized compounds is crucial for their biological activity. The absolute configuration of the enantiomers of the cyclohexyl derivative was assigned as S and R, which is significant as the stereochemistry plays a vital role in the interaction with biological targets such as enzymes . The structural similarities of these compounds to aminoglutethimide suggest that they may share similar binding properties to the enzyme's active site.

Chemical Reactions Analysis

The synthesized compounds were evaluated for their ability to inhibit human placental aromatase, an enzyme responsible for converting androgens to estrogens. The cyclopentyl and cyclohexyl derivatives showed significant inhibitory activity, with the (+)-enantiomer of the cyclohexyl derivative being particularly potent, exhibiting 240-fold more potency than racemic aminoglutethimide . This suggests that the chemical structure of the (+)-enantiomer allows for a more effective interaction with the aromatase enzyme.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly detailed in the provided data. However, the ability of these compounds to selectively inhibit the aromatase enzyme without significantly affecting other enzymes like the cholesterol side-chain cleavage enzyme indicates that they possess a degree of specificity and selectivity in their chemical interactions . This specificity is likely due to the precise molecular structure and the presence of the primary amine moiety, which is essential for potent inhibition of aromatase activity .

Aplicaciones Científicas De Investigación

Aromatase Inhibition

3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione and its analogues have been extensively studied for their role in inhibiting aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly significant in the treatment of estrogen-dependent diseases such as breast cancer. For instance, studies have shown that analogues of this compound, such as 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, are potent competitive inhibitors of aromatase, displaying strong enzyme-inhibitory activity (Foster et al., 1985). Additionally, modifications to the compound's structure, like relocating the amino group, have been explored to enhance its aromatase-inhibitory activity, further emphasizing its potential in medical research (Moniz & Hammond, 1997).

Enzyme System Interaction

Research also indicates that this compound and its derivatives interact with various enzyme systems. For example, the meta derivative of 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione has been found to inhibit the cholesterol side-chain cleavage enzyme system desmolase, an important target in treating hormone-dependent mammary tumors (Foster et al., 1983).

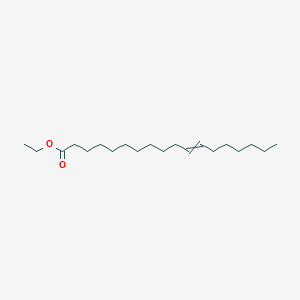

Metabolic Studies

Metabolic studies of this compound have also been significant, with research identifying various metabolites in the urine of patients treated with the drug. These metabolites result from the hydroxylation of the compound's residue, providing insights into its biological processing and potential therapeutic uses (Foster et al., 1984).

Derivative Synthesis

The synthesis of derivatives of 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione has been a critical aspect of scientific research. Derivatives like 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized, with studies examining their inhibitory activity on human placental aromatase, an enzyme responsible for converting androgens to estrogens (Hartmann et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione | |

CAS RN |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

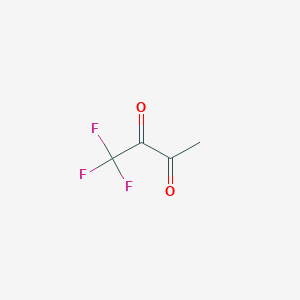

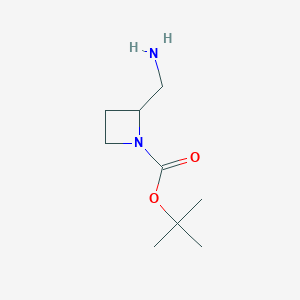

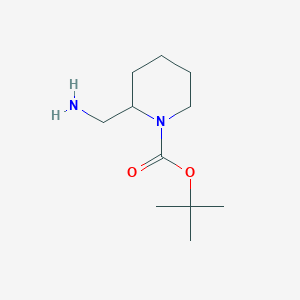

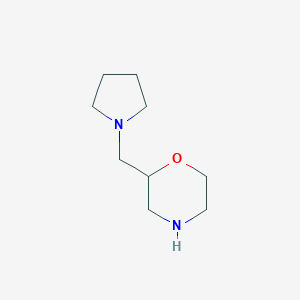

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)